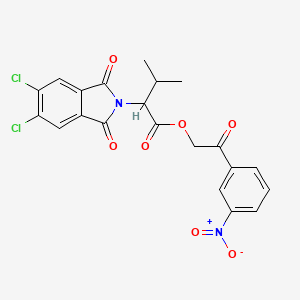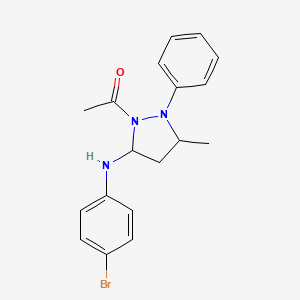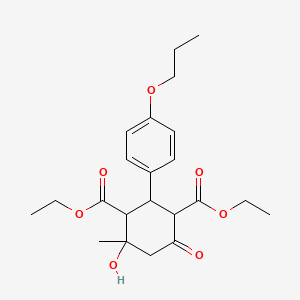
2-(3-nitrophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, employing strategies like optical isomer preparation, catalytic hydrogenation, and various coupling reactions. For instance, Sakoda et al. (1992) describe the synthesis of optical isomers with a focus on achieving specific configurations through stereoselective synthesis, highlighting the importance of controlling stereochemistry in complex molecule synthesis (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for predicting reactivity, stability, and potential applications. Techniques like proton nuclear magnetic resonance (NMR) and X-ray crystallography are instrumental in elucidating complex structures. For example, compounds with similar structural features have been analyzed to determine conformational constraints around specific bonds, as discussed in the context of calcium antagonists (Sakoda et al., 1992).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by their nitro, oxo, and ester functional groups. These groups can undergo various chemical reactions, including reduction, hydrolysis, and cycloaddition. Kolyamshin et al. (2021) investigated reactions involving nitrophenyl-dioxan derivatives, leading to products with potential biological activity (Kolyamshin et al., 2021).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystal structure, are critical for their application in material science and drug design. Crystallography studies provide insights into the molecular arrangements and interactions that define these properties. For instance, Portilla et al. (2007) explored the hydrogen-bonded structures in related compounds, demonstrating the impact of molecular configuration on solid-state properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Wissenschaftliche Forschungsanwendungen
Optical Storage and Cooperative Motion in Polymers
Research by Meng et al. (1996) on "Azo Polymers for Reversible Optical Storage" highlights the synthesis of polymers with nitrophenyl groups for optical storage applications. These polymers exhibit photoinduced birefringence, suggesting potential for data storage technologies. The cooperative motion between azo and other side groups within the polymers underscores the importance of specific functional groups in enhancing material properties for optical applications (Meng et al., 1996).
Medicinal Chemistry and Inhibition Studies
The study by Mason et al. (2003) on "Aryl Substituted 2-(4-Nitrophenyl)-4-oxo-4-phenylbutanoates" as inhibitors for retinoic acid metabolizing enzymes illustrates the role of nitrophenyl derivatives in medicinal chemistry. The ability of these compounds to modulate enzyme activity suggests that specific structural features, akin to those in the queried compound, can influence biological interactions, opening pathways for drug development (Mason et al., 2003).
Environmental Science and Pollution Remediation
Pignatello and Sun (1995) conducted a study on "Complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction," demonstrating the degradation of pollutants using photochemical reactions. This research provides insights into how specific chemical functionalities, similar to those in the queried compound, might be leveraged for environmental remediation efforts (Pignatello & Sun, 1995).
Synthesis and Biological Activities
Research on the synthesis and biological activities of optical isomers, like the study by Sakoda et al. (1992), reveals the importance of stereochemistry in the biological efficacy of compounds. This research suggests avenues for the design of compounds with specific optical properties for therapeutic use (Sakoda et al., 1992).
Eigenschaften
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O7/c1-10(2)18(24-19(27)13-7-15(22)16(23)8-14(13)20(24)28)21(29)32-9-17(26)11-4-3-5-12(6-11)25(30)31/h3-8,10,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSKYFHGCNKUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)
![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)
![4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4007284.png)
![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)
![N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007299.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B4007326.png)
![N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)

![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)
![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)
